molecular formula C8H14O2 B107264 1,7-Octadiene-4,5-diol CAS No. 111512-37-9

1,7-Octadiene-4,5-diol

Cat. No. B107264
M. Wt: 142.2 g/mol
InChI Key: WNGQPXSRMCTUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Octadiene-4,5-diol is a chemical compound that belongs to the class of diols. It is a colorless liquid with a molecular formula of C8H14O2. The compound has been the subject of extensive research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The exact mechanism of action of 1,7-Octadiene-4,5-diol is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1,7-Octadiene-4,5-diol can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,7-Octadiene-4,5-diol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using 1,7-Octadiene-4,5-diol in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1,7-Octadiene-4,5-diol. One area of interest is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Methods

There are several methods for synthesizing 1,7-Octadiene-4,5-diol. One of the most common methods involves the catalytic hydrogenation of 1,7-octadiyne. This process involves the use of a palladium or platinum catalyst and hydrogen gas to reduce the triple bond in the 1,7-octadiyne molecule to a double bond, resulting in the formation of 1,7-Octadiene-4,5-diol.

Scientific Research Applications

1,7-Octadiene-4,5-diol has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a starting material for the synthesis of various bioactive compounds.

properties

CAS RN

111512-37-9

Product Name

1,7-Octadiene-4,5-diol

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

octa-1,7-diene-4,5-diol

InChI

InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-4,7-10H,1-2,5-6H2

InChI Key

WNGQPXSRMCTUJF-UHFFFAOYSA-N

SMILES

C=CCC(C(CC=C)O)O

Canonical SMILES

C=CCC(C(CC=C)O)O

synonyms

1,7-Octadien-4,5-diol

Origin of Product

United States

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